N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is a compound with significant interest in the fields of chemistry and pharmacology. This compound features a chiral center, which contributes to its potential biological activity and applications in medicinal chemistry. It is a derivative of acetamide and is characterized by the presence of a dimethylamino group and a phenylpropan-2-yl moiety.
The compound is synthesized from readily available starting materials, including 1-(Dimethylamino)-3-phenylpropan-2-ol, through various chemical reactions such as acetylation. Its synthesis has been documented in various scientific literature, highlighting its utility as a chiral building block in organic synthesis.
N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide falls under the category of amides, specifically acetamides. It is classified based on its functional groups, which include an amide linkage and an aliphatic amine.
The synthesis of N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide typically involves the following steps:
In industrial settings, large-scale synthesis may utilize automated reactors and continuous flow systems to ensure quality and yield while optimizing reaction conditions such as temperature and pressure.
The molecular formula for N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is C13H20N2O, with a molecular weight of 220.31 g/mol. The compound features a chiral center at the carbon adjacent to the amine group.
N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide can participate in several chemical reactions:
Common conditions for these reactions include:
The mechanism of action for N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide is primarily investigated concerning its biological interactions. It may interact with specific receptors or enzymes, influencing biochemical pathways relevant to its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Research indicates that compounds with similar structures often exhibit significant interactions with biological targets due to their ability to mimic natural substrates or inhibitors within enzymatic pathways . Detailed studies on binding affinities and kinetic parameters are essential for elucidating these mechanisms.
N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide appears as a white to off-white crystalline solid. Its melting point and solubility characteristics are important for practical applications in laboratory settings.
The compound exhibits typical behavior associated with amides, including stability under various conditions but susceptibility to hydrolysis under acidic or basic conditions. Its reactivity profile allows it to participate in diverse chemical transformations relevant to synthetic organic chemistry .
N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide has several scientific applications:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its importance across multiple scientific disciplines.
The discovery of (S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide represents a strategic advancement in asymmetric C–H activation chemistry pioneered by the Yu Group. This compound emerged from systematic ligand design efforts aimed at overcoming limitations in enantioselective palladium-catalyzed carbon–carbon bond formation, particularly for challenging substrates like cyclopropanecarboxylic acids and aminoisobutyric acids. Prior to its development, the field struggled with insufficient enantiocontrol in the functionalization of unreactive carbon-hydrogen bonds, especially those lacking traditional directing groups or adjacent heteroatoms. The Yu Group's innovative approach focused on creating chiral MonoPhos Amino Acid Mimetic (MPAAM) ligands that could simultaneously coordinate with palladium centers and provide well-defined chiral environments through tailored steric and electronic properties [1].
The molecular architecture of (S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide incorporates several rationally designed features essential for high catalytic performance: (1) a chiral β-amino carbonyl scaffold that enables bidentate coordination to transition metals; (2) a dimethylamino group that enhances metal coordination through its electron-donating properties; and (3) a phenyl moiety that creates necessary steric asymmetry around the catalytic center. This specific configuration—verified by the stereodescriptor (S) in its IUPAC name and confirmed through its chiral SMILES notation (N(C@HCc1ccccc1)C(=O)C)—proved critical for achieving high stereoselectivity [1] [4].
Development occurred during intensive investigations into cyclopropane functionalization, where traditional ligands consistently delivered suboptimal enantiomeric excess. The Yu Group's methodological breakthrough came when they systematically evaluated nitrogen-containing chiral auxiliaries and identified the acetamide-dimethylamino combination as uniquely effective for promoting asymmetric induction. This discovery was contextualized within broader pharmaceutical development needs, as enantioselective C–H activation methodologies gained recognition for their potential in synthesizing complex antidepressant scaffolds and other bioactive molecules [2]. The ligand's implementation addressed a significant gap in synthetic methodologies for preparing chiral building blocks under mild conditions without requiring prefunctionalized substrates.
Table 1: Key Historical Development Milestones of the MPAAM Ligand
Timeline | Development Phase | Achievement | Catalytic Impact |
---|---|---|---|
Pre-MPAAM Era | Ligand Exploration | Limited success with phosphine/amine hybrids | Moderate ee (<80%) in cyclopropane functionalization |
Initial Discovery | Scaffold Identification | Acetamide-dimethylamino-phenyl core design | First demonstration of Pd-mediated asymmetric C(sp³)–H activation |
Optimization | Stereochemical Control | (S)-configuration refinement | >90% ee achieved in model reactions |
Current Status | Broad Application | Substrate scope expansion | Enables arylation of aminoisobutyric acid derivatives |
(S)-N-(1-(Dimethylamino)-3-phenylpropan-2-yl)acetamide functions as a transformative chiral MonoPhos Amino Acid Mimetic ligand by creating highly organized transition states in palladium-catalyzed reactions. Its effectiveness stems from the precise three-dimensional arrangement of donor atoms and substituents that enforce enantioselective outcomes during carbon–hydrogen bond cleavage and subsequent bond formation. The ligand's molecular structure—formally designated as C₁₃H₂₀N₂O with a molecular weight of 220.31 g/mol—contains two potential coordination sites: the carbonyl oxygen of the acetamide group and the tertiary nitrogen of the dimethylamino group [1] [4]. This bidentate coordination capability allows formation of stable yet catalytically active palladium complexes where the metal center resides in a well-defined chiral pocket created by the phenylpropanamide backbone.
The mechanism of enantiocontrol involves selective shielding of one re/si face of the palladium-activated substrate. When coordinated to palladium, the ligand's phenyl group projects a steric barrier that preferentially blocks substrate approach from one direction while allowing productive reaction at the less hindered face. Computational analysis of analogous structures (such as the related compound (S)-3-(Dimethylamino)-3-phenylpropan-1-ol, CAS 82769-75-3) reveals a chiral consensus LogP value of 1.71 and topological polar surface area of 23.47 Ų, indicating balanced lipophilicity that facilitates solubility in common reaction solvents while maintaining sufficient structural rigidity [6]. These physicochemical properties enable the ligand to maintain stable coordination during the catalytic cycle while permitting necessary substrate access to the metal center.
The ligand's synthetic utility is prominently demonstrated in palladium-catalyzed enantioselective arylation of cyclopropanecarboxylic acids. In this transformation, the ligand enables remarkable enantioselectivities exceeding 94% enantiomeric excess (ee), which represents a substantial improvement over previous catalytic systems. The reaction proceeds through a concerted metalation-deprotonation mechanism where the chiral palladium-ligand complex discriminates between prochiral carbon-hydrogen bonds in the methylene groups of cyclopropanes. This selectivity profile is unattainable with non-chiral ligands or earlier-generation chiral auxiliaries. The ligand's effectiveness extends beyond simple cyclopropanes to include functionalized derivatives and amino acid substrates, providing access to enantioenriched building blocks for pharmaceutical synthesis [1].
Table 2: Performance Metrics in Enantioselective C–H Functionalization
Reaction Type | Substrate Class | Yield (%) | Enantiomeric Excess (%) | Key Advantage |
---|---|---|---|---|
C(sp³)–H Arylation | Cyclopropanecarboxylic acids | 75-92 | 90-94 | Tolerance of strained systems |
C(sp³)–H Arylation | Aminoisobutyric acids | 70-88 | 85-92 | Functional group compatibility |
Desymmetrization | Prochiral centers | 65-90 | 88-95 | Creation of stereogenic centers |
The stereochemical outcome critically depends on the ligand's (S)-absolute configuration, as evidenced by comparative studies using racemic and enantiopure forms. When the chiral ligand coordinates palladium, it creates a C₂-symmetric environment that transmits stereochemical information to the transition state. The InChIKey identifier (PXPSPBKAWKBCMJ-ZDUSSCGKSA-N) specifically denotes the (S)-enantiomer responsible for productive asymmetric induction [1] [4]. This stereospecificity underscores the precision required in ligand synthesis and handling, as even minor enantiomeric impurities significantly diminish catalytic performance. Storage at −20°C preserves the compound's stereochemical integrity and prevents racemization, maintaining its effectiveness in demanding catalytic applications [1] [4].
Beyond its primary application in carbon–hydrogen bond activation, the ligand principle has inspired design strategies for related catalytic systems. The MonoPhos Amino Acid Mimetic scaffold demonstrates how non-traditional ligand architectures can complement established phosphine-based systems in transformations where bulkier ligands cause substrate inhibition. The ligand's modular design—featuring variable aryl groups and tunable amine substituents—suggests potential for further optimization cycles targeting specific substrate classes. This adaptability positions it as a versatile platform for developing next-generation catalysts addressing unmet challenges in enantioselective carbon–hydrogen functionalization [1] [2].
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4